Cefotaxime Impurity D Sodium Salt is a significant impurity associated with the antibiotic cefotaxime, which belongs to the class of third-generation cephalosporins. This compound, identified by the Chemical Abstracts Service number 65715-12-0, is produced during the synthesis of cefotaxime and is essential for quality control in pharmaceutical formulations. The sodium salt form enhances its solubility and stability, making it suitable for various applications in scientific research and pharmaceutical development.
Cefotaxime Impurity D Sodium Salt is derived from the chemical transformation of cephalosporin derivatives, particularly through reactions involving acetic acid. It is classified as an impurity in pharmaceutical contexts, specifically within the realm of cephalosporin antibiotics. The compound's classification under regulatory frameworks includes considerations for its potential effects on human health and the environment, as outlined in safety data sheets and regulatory documents.
The synthesis of Cefotaxime Impurity D Sodium Salt typically involves the following steps:
This method ensures that the impurity can be quantitatively analyzed for its presence in cefotaxime formulations, adhering to pharmacopoeial standards.
Cefotaxime Impurity D Sodium Salt has a complex molecular structure characterized by:
The structural representation illustrates how modifications during synthesis can lead to variations in biological activity and stability.
Cefotaxime Impurity D Sodium Salt participates in several chemical reactions relevant to its characterization:
These reactions are essential for determining the compound's behavior under various conditions, which impacts its application in pharmaceuticals.
While Cefotaxime Impurity D Sodium Salt itself may not exhibit significant biological activity compared to its parent compound cefotaxime, it is important to understand the mechanism of action of cefotaxime:
Understanding these mechanisms aids in assessing the implications of impurities on therapeutic efficacy.
Cefotaxime Impurity D Sodium Salt exhibits several notable physical and chemical properties:
These properties are crucial for ensuring safe handling and effective use in laboratory settings.
Cefotaxime Impurity D Sodium Salt finds applications primarily in:
These applications underscore the importance of monitoring impurities like Cefotaxime Impurity D Sodium Salt in pharmaceutical sciences.
Cefotaxime Impurity D Sodium Salt (CAS 65715-12-0) is a specified degradation product and process-related impurity in cefotaxime sodium, a third-generation cephalosporin antibiotic. Its chemical identity is defined by the systematic IUPAC name:(6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid sodium salt [1] [4]. This nomenclature explicitly denotes the bicyclic β-lactam core ("5-thia-1-azabicyclo[4.2.0]oct-2-ene"), acetyloxymethyl group at C-3, and the (2E)-configured methoxyimino-linked 2-aminothiazol-4-yl side chain at C-7. Key synonyms include (E)-Cefotaxime Sodium and [6R-[6α,7β(E)]]-3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monosodium salt [1] [6].
Table 1: Key Identifiers of Cefotaxime Impurity D Sodium Salt
Property | Value |
---|---|
CAS Number | 65715-12-0 (sodium salt); 63527-53-7 (free acid) |
Molecular Formula | C₁₆H₁₆N₅NaO₇S₂ |
Molecular Weight | 477.45 g/mol |
Purity Specifications | >95% (typical), with pharmacopeial standards requiring ≥98% for reference materials [3] [6] |
The critical structural feature of Cefotaxime Impurity D is the (E)-configuration (synonymous with trans) around the C=N bond of the methoxyimino group (–N=OCH₃) at the C-7 side chain [4]. This contrasts with the therapeutic (Z)-isomer (synonymous with cis) in cefotaxime sodium (CAS 64485-93-4), where the methoxy group and the adjacent acyl carbonyl oxygen are oriented on the same side of the C=N bond [2] [9]. The E/Z designation follows Cahn-Ingold-Prelog (CIP) priority rules:
This stereochemical divergence significantly reduces antimicrobial activity in the E-isomer due to impaired binding to penicillin-binding proteins (PBPs). The E-configuration is sterically incompatible with the target site, rendering Impurity D pharmacologically inert compared to cefotaxime sodium [2].
The molecular formula C₁₆H₁₆N₅NaO₇S₂ (MW 477.45 g/mol) accounts for the sodium cation replacing the acidic proton of the carboxylic acid group (–COOH → –COO⁻Na⁺) at C-2 of the bicyclic core [1] [6]. The sodium salt formation occurs via a carboxylate acid-base reaction:
Table 2: Physicochemical Properties of Cefotaxime Impurity D and Its Sodium Salt
Property | Free Acid (C₁₆H₁₇N₅O₇S₂) | Sodium Salt (C₁₆H₁₆N₅NaO₇S₂) |
---|---|---|
CAS Number | 63527-53-7 | 65715-12-0 |
Molecular Weight | 454.46 g/mol | 477.45 g/mol |
Appearance | Not reported | White to off-white powder [2] |
Solubility | Low aqueous solubility | Soluble in water, DMSO, methanol [4] |
Stability | — | Moisture- and temperature-sensitive; requires storage at 2–8°C [4] [6] |
The salt form enhances water solubility (>50 mg/mL), facilitating its use as a reference standard in chromatographic analysis. However, the β-lactam ring remains susceptible to hydrolysis under acidic/basic conditions or prolonged heat exposure, necessitating controlled storage [2] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7